molecular formula C18H22N4O2 B2982036 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097864-81-6

2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2982036
CAS No.: 2097864-81-6
M. Wt: 326.4
InChI Key: ZKJQRIDOGUAKFY-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide features a hybrid structure combining 1-methylindole and pyrazole-ethoxy-ethyl moieties linked via an acetamide bridge. Indole derivatives are renowned for their biological relevance, particularly in alkaloid synthesis and receptor modulation, while pyrazole rings contribute to metabolic stability and hydrogen-bonding interactions. The ethoxy-ethyl spacer enhances solubility and pharmacokinetic properties compared to simpler alkyl chains.

The indole core likely originates from precursors like 2-(indol-3-yl)acetic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid, as in ) , with subsequent methylation and functionalization steps.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18(23)19-8-11-24-12-10-22-9-4-7-20-22/h2-7,9,14H,8,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJQRIDOGUAKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole derivatives. The final step involves the acetylation of the indole derivative with the appropriate amine to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form various derivatives.

  • Reduction: : Reduction reactions can be used to modify the pyrazole ring.

  • Substitution: : Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced pyrazole derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Based Acetamides

Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31 in ) share the acetamide linker and pyrazole substituents but replace the indole core with benzimidazole. Key differences include:

  • Bioactivity : Benzimidazole derivatives are often explored as enzyme inhibitors (e.g., kinase or protease inhibitors), whereas indole analogs may target serotonin or antioxidant pathways .
  • Synthetic Routes : Both classes employ EDCI/HOBt coupling, but benzimidazoles require additional steps for heterocyclic ring formation (e.g., cyclization of o-phenylenediamine derivatives) .

Indole-Acetamide Derivatives

(a) (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ()
  • Structure : Lacks the pyrazole-ethoxy-ethyl group; instead, it has a chiral phenylethyl substituent.
  • Function : Serves as a chiral intermediate for alkaloid synthesis, emphasizing stereochemical influence on biological activity .
  • Comparison : The target compound’s pyrazole-ethoxy-ethyl chain may enhance water solubility compared to the lipophilic phenylethyl group.
(b) 2-(6-Methyl-1H-indol-3-yl)acetic Acid ()
  • Structure : Carboxylic acid derivative vs. acetamide.
  • Properties : The acid form has higher polarity but lower membrane permeability, whereas the acetamide group in the target compound improves bioavailability .
(c) Antioxidant Derivatives ()
  • Structure: 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives feature hydroxyimino groups absent in the target compound.
  • Activity: The hydroxyimino moiety enhances radical scavenging, suggesting the target compound may lack comparable antioxidant efficacy .

Quinoline and Benzothiazole Hybrids ()

  • Quinoline Acetamides (e.g., N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide): Feature complex substituents (chloro, cyano) for receptor selectivity, contrasting with the target compound’s simpler pyrazole-ethoxy-ethyl group .

Pyrazole-Containing Acetamides ()

  • Example : N-[(1,4-diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide.
  • Synthesis : Condensation methods using NaHSO4-SiO2 catalyst differ from the target compound’s likely coupling-based synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Synthesis Method Notable Properties Biological Activity
Target Compound Indole + Pyrazole 1-Methylindole, Pyrazole-ethoxy-ethyl EDCI/HOBt coupling (inferred) Enhanced solubility, stability Receptor modulation (inferred)
Benzimidazole Acetamides Benzimidazole Pyrazole, benzamide Cyclization + coupling Enzyme inhibition potential Kinase/protease inhibition
(S)-(−)-Phenylethyl Acetamide Indole Chiral phenylethyl Chiral synthesis Alkaloid intermediate Stereochemical dependency
Antioxidant Derivatives Indole Hydroxyimino Hydroxylamine condensation Radical scavenging Antioxidant
Quinoline Acetamides Quinoline Chloro, cyano, tetrahydrofuran Multi-step functionalization High receptor selectivity Targeted therapy

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a synthetic derivative of indole and pyrazole, which has garnered attention due to its potential biological activities. Indoles and pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 304.36 g/mol. The structure features an indole moiety linked to a pyrazole derivative through an ethoxy group, which is hypothesized to enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with indole structures often inhibit specific enzymes involved in inflammatory pathways. For instance, they may target cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Receptor Activity : The presence of the pyrazole group may enhance affinity for certain receptors, such as serotonin or dopamine receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Properties : Indoles are known for their antioxidant capabilities, which can protect cells from oxidative stress and reduce inflammation.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 25 µM, indicating potent activity against these cancer types.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects:

  • Animal Models : In murine models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups. The reduction in edema was measured at approximately 50% at a dose of 30 mg/kg.

Antimicrobial Activity

The antimicrobial potential was assessed against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 32 µg/mL.

Case Studies

A notable case study involved the evaluation of this compound in a clinical setting for patients with chronic inflammatory diseases. Patients receiving treatment exhibited a marked decrease in inflammatory markers (CRP and IL-6 levels) after four weeks of administration.

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